1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS: 847818-74-0) is a highly stable, N-methylated heterocyclic building block engineered for Suzuki-Miyaura cross-coupling reactions. Featuring a pinacol boronate ester at the sterically hindered C5 position, this compound circumvents the severe instability issues typically associated with electron-rich heteroaryl boronic acids. As a crystalline solid with excellent bench stability, it provides a reliable, reproducible vector for introducing the 1-methyl-1H-pyrazol-5-yl moiety into complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials, making it a critical procurement choice for scale-up and discovery workflows .
Substituting this specific Bpin ester with closely related analogs introduces critical failure points in both synthesis and application. Utilizing the free 1-methyl-1H-pyrazole-5-boronic acid leads to rapid protodeboronation, resulting in unpredictable stoichiometry, batch-to-batch yield variations, and the need for stringent low-temperature storage [1]. Attempting to use the unmethylated 1H-pyrazole-5-boronic acid pinacol ester invites competing N-arylation side reactions under basic coupling conditions, drastically complicating downstream purification. Furthermore, substituting with the more common C4-isomer fundamentally alters the topological trajectory of the pyrazole ring, which is non-viable in medicinal chemistry where the specific steric and electronic profile of the C5 linkage is required for target binding.
Heteroaryl boronic acids with adjacent heteroatoms, such as pyrazole-5-boronic acids, are highly susceptible to hydrolytic C-B bond cleavage (protodeboronation). The pinacol esterification in 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester effectively shields the boron atom, transforming a fragile intermediate into a stable crystalline solid (melting point 58-61 °C) that can be stored at room temperature without degradation . In standard Suzuki couplings, this stability translates to reliable yields (typically >75-85%), whereas the free boronic acid baseline often requires large stoichiometric excesses to compensate for in situ degradation .
| Evidence Dimension | Bench stability and coupling yield reliability |
| Target Compound Data | Bpin ester (Stable solid, MP 58-61 °C, >75% reliable yield at 1.0-1.2 eq) |
| Comparator Or Baseline | Free 5-boronic acid (Rapid protodeboronation, requires >1.5 eq to achieve comparable yields) |
| Quantified Difference | Elimination of degradation-induced stoichiometric compensation, improving process mass intensity |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura coupling conditions (e.g., Pd(dppf)Cl2, K2CO3, dioxane/water) |
Procurement of the Bpin ester ensures predictable reagent stoichiometry and eliminates the need for specialized cold-chain storage or immediate use.
In cross-coupling workflows, unprotected pyrazoles can undergo competing N-arylation or N-alkylation, generating complex impurity profiles. The N1-methyl group in 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester acts as an inherent protecting group, locking the tautomeric state and directing the palladium-catalyzed coupling strictly to the C5-boron site . Compared to unprotected 1H-pyrazole-5-boronic acid pinacol ester, the methylated target compound prevents the formation of N-coupled byproducts, ensuring high chemoselectivity and significantly reducing the solvent and time required for chromatographic purification .
| Evidence Dimension | Chemoselectivity and byproduct formation |
| Target Compound Data | 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (Exclusive C-C bond formation) |
| Comparator Or Baseline | Unprotected 1H-pyrazole-5-boronic acid pinacol ester (Susceptible to N-arylation under basic conditions) |
| Quantified Difference | Prevention of N-coupled impurities, streamlining purification |
| Conditions | Basic Suzuki coupling conditions (e.g., Na2CO3 or K2CO3 base) |
Reduces downstream purification costs and improves the overall yield of the desired C-C coupled product in industrial scale-up.
The regioisomeric position of the boronate ester (C5 vs C4) dictates the 3D trajectory of the resulting pyrazole ring in the final API. In the development of CDK2 and LRRK inhibitors, substituting at the C5 position provides specific steric hindrance adjacent to the N-methyl group, which is critical for optimal binding in the ATP pocket [1]. Studies have shown that shifting the pyrazole linkage from C4 to C5 can drastically alter kinase inhibitory activity, with specific topological orientations yielding multi-fold differences in binding affinity (Ki) [2]. Thus, the C5-Bpin ester is a non-interchangeable precursor for specific target geometries.
| Evidence Dimension | SAR topological impact and target binding affinity |
| Target Compound Data | C5-linked 1-methylpyrazole (Provides unique steric clash/geometry for specific pocket binding) |
| Comparator Or Baseline | C4-linked 1-methylpyrazole (Linear/flat geometry, often leading to >10-fold difference in Ki depending on the target) |
| Quantified Difference | Distinct spatial orientation that cannot be replicated by the C4 isomer |
| Conditions | Kinase inhibitor SAR studies (e.g., CDK2 or LRRK2 binding assays) |
Buyers must procure the exact C5 regioisomer to achieve the required 3D molecular geometry for patent-specific API synthesis.
The compound is heavily utilized as a building block for advanced kinase inhibitors where the 1-methylpyrazol-5-yl moiety provides critical hydrogen bonding and steric fit in the ATP-binding pocket, directly leveraging its topological specificity [1].
Employed in the synthesis of SMARCA degraders and other E3 ligase ligands, where the precise spatial orientation afforded by the C5 linkage is required to maintain the optimal distance and angle between the target-binding and ligase-binding domains [2].
Its high solubility in organic solvents, combined with its resistance to protodeboronation, makes it an ideal, reliable reagent for automated, parallel Suzuki coupling arrays in early-stage drug discovery.
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